(Rac)-EC5026

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

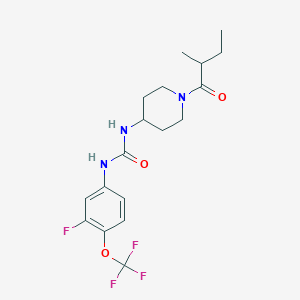

1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(2-methylbutanoyl)piperidin-4-yl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23F4N3O3/c1-3-11(2)16(26)25-8-6-12(7-9-25)23-17(27)24-13-4-5-15(14(19)10-13)28-18(20,21)22/h4-5,10-12H,3,6-9H2,1-2H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRXHTKENPCGSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)N1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)OC(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F4N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Rac)-EC5026: A Technical Guide on its Mechanism of Action as a Soluble Epoxide Hydrolase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-EC5026, commonly referred to as EC5026, is a first-in-class, orally bioavailable small molecule inhibitor of soluble epoxide hydrolase (sEH).[1][2] Its mechanism of action centers on the potent and selective inhibition of sEH, an enzyme responsible for the degradation of endogenous anti-inflammatory and analgesic lipid mediators.[1][3] By stabilizing these mediators, EC5026 offers a novel, non-opioid therapeutic approach for managing neuropathic and inflammatory pain.[3] This technical guide provides an in-depth overview of the molecular mechanism, pharmacological properties, and key experimental data related to EC5026.

Core Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase (sEH)

The primary molecular target of EC5026 is soluble epoxide hydrolase (sEH), a key enzyme in the arachidonic acid cascade. sEH metabolizes epoxides of polyunsaturated fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active corresponding diols. These EpFAs are endogenous signaling molecules with potent anti-inflammatory, analgesic, and vasodilatory properties.

EC5026 acts as a slow-tight binding, transition-state mimic of the sEH substrate. The urea pharmacophore of EC5026 is crucial for its inhibitory activity, forming tight hydrogen bonds with key amino acid residues within the catalytic site of the sEH enzyme, specifically with tyrosine 383, tyrosine 466, and aspartate 336. This high-affinity binding effectively blocks the enzyme's hydrolytic activity, leading to an accumulation of beneficial EpFAs in tissues. The increased levels of EpFAs then exert their therapeutic effects by modulating downstream signaling pathways involved in inflammation and pain perception.

Signaling Pathways Modulated by EC5026

The therapeutic effects of EC5026 are a direct consequence of the elevated levels of EpFAs, which in turn modulate critical intracellular signaling pathways, most notably the Endoplasmic Reticulum (ER) stress response and Nuclear Factor-kappa B (NF-κB) signaling.

Attenuation of Endoplasmic Reticulum (ER) Stress

ER stress, an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, is a key contributor to inflammation and cellular dysfunction in various pathological conditions, including neuropathic pain. The stabilization of EpFAs by EC5026 helps to mitigate ER stress, shifting the cellular response from a pro-inflammatory and pro-apoptotic state towards one of homeostasis and cell survival.

Inhibition of NF-κB Signaling

The NF-κB signaling pathway is a central regulator of inflammation. The anti-inflammatory effects of sEH inhibitors are partly attributed to the NF-κB-mediated downregulation of cyclooxygenase-2 (COX-2) transcription, which reduces the production of pro-inflammatory prostaglandins. EpFAs have been shown to inhibit the activation of NF-κB, a key transcription factor for inflammatory gene induction. This inhibition occurs upstream of the IκB kinase (IKK) complex, preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

The interplay between ER stress and NF-κB is complex. ER stress can activate NF-κB through the UPR sensors IRE1 and PERK. By alleviating ER stress, EC5026 indirectly suppresses this activation cascade.

Signaling Pathway of EC5026 Action

Caption: Mechanism of action of EC5026.

Quantitative Pharmacological Data

EC5026 is a highly potent inhibitor of sEH with favorable pharmacokinetic properties. The following tables summarize the key quantitative data available for EC5026.

Table 1: In Vitro Potency of EC5026 against Soluble Epoxide Hydrolase

| Species | IC50 | Ki | Assay Method | Reference |

| Human | Picomolar activity reported | < 40 pM | Fluorometric Assay | |

| Mouse | Not explicitly reported for EC5026 | Not Reported | - | - |

| Rat | Not explicitly reported for EC5026 | Not Reported | - | - |

| Dog | Not explicitly reported for EC5026 | Not Reported | - | - |

Table 2: Pharmacokinetic Parameters of EC5026

| Species | Route of Administration | Bioavailability (%) | Tmax (hours) | Half-life (t1/2) (hours) | Reference |

| Rat | Oral (in PEG 300) | 96 | 2-3 | Not Reported | |

| Dog | Oral (in PEG 400) | ~60-75 | 2-3 | Not Reported | |

| Human | Oral (Single Dose) | Not Applicable | - | 41.8 - 59.1 (for 8-24 mg doses) | |

| Human | Oral (8mg tablet, fed) | Not Applicable | - | 59.5 | |

| Human | Oral (8mg tablet, fasted) | Not Applicable | - | 66.9 |

Table 3: Physicochemical and ADME Properties of EC5026

| Property | Value | Classification/Interpretation | Reference |

| BCS Classification | Class 2 | High Permeability, Low Solubility | |

| CYP Inhibition | No significant inhibition of major human CYP isoforms (1A2, 2B6, 2C9, 2C19, 2D6, 2C8, 3A4) | Low potential for CYP-mediated drug-drug interactions | |

| Transporter Inhibition | Inhibits BCRP (IC50 = 1.4 µM), OATP1B3 (IC50 = 5.8 µM), and OAT3 (IC50 = 9.1 µM) | Potential for transporter-mediated drug interactions | |

| Transporter Substrate | Likely a substrate of human P-gp and BCRP | Efflux may impact distribution |

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of EC5026.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This protocol is a generalized method for determining the in vitro potency of sEH inhibitors.

Objective: To quantify the inhibitory activity of EC5026 against recombinant sEH.

Materials:

-

Recombinant human, rat, or mouse sEH

-

sEH assay buffer (e.g., BisTris-HCl, 25 mM, pH 7.0, containing 0.1 mg/ml BSA)

-

Fluorogenic sEH substrate (e.g., cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate - CMNPC)

-

EC5026 stock solution in DMSO

-

96-well black microtiter plates

-

Fluorescence plate reader (Excitation: ~330-362 nm, Emission: ~465 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of EC5026 in sEH assay buffer from the DMSO stock. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

Enzyme Incubation: In the wells of a 96-well plate, add the sEH enzyme solution.

-

Inhibitor Addition: Add the serially diluted EC5026 or vehicle control to the respective wells.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity over a set period (e.g., 15-30 minutes) at the appropriate excitation and emission wavelengths. The rate of increase in fluorescence is proportional to the sEH activity.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

sEH Inhibition Assay Workflow

Caption: Workflow for sEH fluorometric inhibition assay.

Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model in Rats

This protocol describes a general method for inducing and assessing neuropathic pain in a preclinical model.

Objective: To evaluate the in vivo analgesic efficacy of EC5026 in a rat model of CIPN.

Animal Model:

-

Male Sprague-Dawley rats.

Induction of Neuropathy:

-

Administer a chemotherapeutic agent known to cause neuropathy, such as paclitaxel, via intraperitoneal (i.p.) injection. A typical dosing regimen might be intermittent injections over a period of days or weeks to establish a stable neuropathic pain state.

Drug Administration:

-

EC5026 is formulated for oral administration (e.g., in a vehicle like PEG 400).

-

Administer EC5026 or vehicle control by oral gavage at various doses.

Assessment of Mechanical Allodynia:

-

Mechanical allodynia, a key symptom of neuropathic pain, is assessed using the von Frey filament test.

-

Rats are placed in individual chambers on an elevated mesh floor.

-

Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

-

The paw withdrawal threshold (PWT) is determined as the filament stiffness that elicits a withdrawal response in 50% of applications, often calculated using the up-down method.

-

Measurements are taken at baseline before CIPN induction, after induction to confirm neuropathy, and at various time points after EC5026 or vehicle administration.

Data Analysis:

-

The PWTs are compared between the vehicle-treated and EC5026-treated groups. An increase in PWT in the EC5026 group indicates an analgesic effect. The data can be analyzed using appropriate statistical methods, such as a two-way repeated measures ANOVA.

CIPN In Vivo Efficacy Study Workflow

References

(Rac)-EC5026: A Technical Guide to a Novel Non-Opioid Analgesic

(Rac)-EC5026 is a first-in-class, orally active, and highly potent small molecule inhibitor of soluble epoxide hydrolase (sEH) under development by EicOsis Human Health. It represents a promising non-opioid therapeutic strategy for the management of inflammatory and neuropathic pain. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, and a summary of preclinical and clinical findings, tailored for researchers, scientists, and drug development professionals.

Chemical Properties and Structure

This compound, also known as BPN-19186, is a urea-based compound with the chemical name N-(3-fluoro-4-(trifluoromethoxy)phenyl)-N'-(1-((2S)-2-methyl-1-oxobutyl)-4-piperidinyl)-urea.

| Property | Value | Reference |

| Molecular Formula | C18H23F4N3O3 | [1] |

| Molecular Weight | 405.39 g/mol | [1] |

| CAS Number | 1809885-32-2 | [1] |

| Predicted pKa | 12.94 ± 0.20 | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the soluble epoxide hydrolase (sEH) enzyme. sEH is a key enzyme in the arachidonic acid cascade, responsible for the degradation of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, this compound stabilizes the levels of EETs, thereby enhancing their beneficial effects, which include vasodilation, anti-inflammatory actions, and reduction of pain.[2] This mechanism of action is distinct from that of opioids and non-steroidal anti-inflammatory drugs (NSAIDs).

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthetic approach for similar urea-based sEH inhibitors involves the reaction of an appropriately substituted aniline with a piperidine-derived isocyanate or a related carbonyl-containing precursor. The synthesis of the key intermediate, 4-[4-(trifluoromethoxy)phenoxy]piperidine, has been described. The synthesis of fentanyl, which shares some structural motifs with EC5026, also provides insights into potential synthetic routes.

Preclinical Pharmacology

In Vitro Potency

This compound is a highly potent inhibitor of sEH, with picomolar affinity for the human enzyme.

| Parameter | Species | Value | Reference |

| Ki | Human | <0.05 nM | |

| IC50 | Rat | 1.4 nM |

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats and dogs have demonstrated good oral absorption and bioavailability of this compound when administered in various formulations, including polyethylene glycol (PEG) 300 or 400.

| Species | Formulation | Dose | Tmax (h) | Bioavailability (%) | Reference |

| Rat | PEG 300 | Oral | 2-3 | 96 | |

| Dog | PEG 400 | Oral | 2-3 | 59-75 |

Efficacy in Neuropathic Pain Models

This compound has demonstrated significant efficacy in preclinical models of neuropathic pain, including chemotherapy-induced peripheral neuropathy (CIPN) and chronic constriction injury (CCI). In a rat CCI model, this compound showed superior analgesic effects compared to pregabalin at 10-20 fold lower doses.

Clinical Development

This compound has progressed through Phase I clinical trials in healthy volunteers, demonstrating a favorable safety and pharmacokinetic profile.

Phase I Clinical Trials

Two Phase Ia studies, a single ascending dose (SAD) study and a food-effect study, have been completed. A Phase Ib multiple ascending dose (MAD) study has also been initiated.

-

Single Ascending Dose (SAD) Study: This randomized, double-blind, placebo-controlled study evaluated single oral doses of EC5026 ranging from 0.5 mg to 24 mg in healthy volunteers. The drug was well-tolerated with no drug-related adverse events. A linear, near-dose-proportional increase in exposure was observed.

-

Food-Effect Study: This study investigated the effect of a high-fat meal on the pharmacokinetics of an 8 mg oral dose of EC5026. The results showed a statistically significant but not clinically meaningful increase in Cmax (66%) and AUC (53%) in the fed state.

Clinical Pharmacokinetics in Humans

In the SAD study, this compound exhibited a long mean half-life of 41.8 to 59.1 hours for doses of 8-24 mg, supporting a once-daily dosing regimen.

| Dose | Tmax (h) | Cmax (ng/mL) | AUC0-inf (ng*h/mL) | t1/2 (h) | Reference |

| 8 mg | ~4-6 | ~50 | ~3000 | 41.8 | |

| 16 mg | ~4-8 | ~100 | ~6000 | ~50 | |

| 24 mg | ~6-8 | ~150 | ~9000 | 59.1 |

Experimental Protocols

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

A general protocol for determining sEH inhibitory activity involves a fluorometric assay using a non-fluorescent substrate that is hydrolyzed by sEH to a fluorescent product. The inhibition is measured by the decrease in fluorescence in the presence of the test compound.

For highly potent, slow-tight binding inhibitors like this compound, a FRET-displacement assay can be utilized to accurately determine Ki values in the picomolar range.

Preclinical Neuropathic Pain Model (Chronic Constriction Injury - CCI)

The CCI model is a widely used rodent model of neuropathic pain.

Phase I Single Ascending Dose (SAD) Clinical Trial Protocol

The SAD study followed a randomized, double-blind, placebo-controlled design.

-

Subject Recruitment: Healthy male and female volunteers were enrolled.

-

Randomization: Subjects were randomized to receive a single oral dose of this compound or placebo.

-

Dose Escalation: The study consisted of multiple cohorts, with each cohort receiving a progressively higher dose of this compound (0.5, 2, 8, 16, and 24 mg).

-

Safety Monitoring: Subjects were monitored for adverse events, and vital signs, ECGs, and clinical laboratory tests were performed.

-

Pharmacokinetic Sampling: Blood and urine samples were collected at predefined time points to determine the pharmacokinetic profile of this compound.

-

Data Analysis: Safety and pharmacokinetic data were analyzed to assess the tolerability and dose-proportionality of this compound.

Conclusion

This compound is a potent and selective sEH inhibitor with a novel mechanism of action for the treatment of pain. Preclinical studies have demonstrated its efficacy in animal models of neuropathic pain, and Phase I clinical trials have established its safety and favorable pharmacokinetic profile in humans. With its potential to provide effective pain relief without the adverse effects associated with opioids and NSAIDs, this compound represents a significant advancement in the development of new analgesics. Further clinical investigation in patient populations is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Inhibition of Soluble Epoxide Hydrolase by (Rac)-EC5026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-EC5026 is a potent, orally active, and selective inhibitor of soluble epoxide hydrolase (sEH), an enzyme that plays a crucial role in the metabolism of endogenous signaling lipids. By inhibiting sEH, EC5026 stabilizes and increases the levels of epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), which possess potent anti-inflammatory, analgesic, and vasodilatory properties. This mechanism of action positions EC5026 as a promising therapeutic candidate for a range of conditions, including neuropathic pain, inflammation, and cardiovascular diseases. This technical guide provides a comprehensive overview of the biochemical and cellular inhibition of sEH by this compound, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound is a slow-tight binding, transition-state mimic inhibitor of sEH.[1][2] Its urea functional group mimics the transition state of epoxide hydration within the catalytic site of the sEH enzyme.[1] This interaction leads to a stable enzyme-inhibitor complex, resulting in potent inhibition at picomolar concentrations.[1][2] The inhibition of sEH by EC5026 prevents the degradation of EpFAs into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). The resulting increase in circulating EpFAs is believed to mediate the therapeutic effects of the compound by reducing endoplasmic reticulum (ER) stress and inflammation.

Quantitative Data

The inhibitory potency and pharmacokinetic profile of this compound have been characterized in various preclinical and clinical studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against Soluble Epoxide Hydrolase

| Parameter | Species | Value | Reference |

| Kᵢ | Human | 0.06 nM | |

| IC₅₀ | Human | 0.06 nM |

Table 2: Pharmacokinetic Parameters of EC5026 in Humans (Single Ascending Dose Study)

| Dose | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₄₈ (ng·h/mL) | t₁/₂ (h) |

| 8 mg | 15.6 ± 3.4 | 6.0 (4.0-8.0) | 567 ± 118 | 41.8 ± 9.7 |

| 12 mg | 23.1 ± 5.5 | 6.0 (4.0-8.0) | 889 ± 204 | 49.0 ± 10.3 |

| 16 mg | 30.8 ± 7.2 | 6.0 (4.0-8.0) | 1240 ± 296 | 51.1 ± 11.2 |

| 24 mg | 45.9 ± 10.8 | 6.0 (4.0-8.0) | 1980 ± 470 | 59.1 ± 14.2 |

Data are presented as mean ± standard deviation, except for Tₘₐₓ which is presented as median (range). Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; AUC₀₋₄₈: Area under the plasma concentration-time curve from 0 to 48 hours; t₁/₂: Elimination half-life.

Table 3: Effect of Food on EC5026 Pharmacokinetics (8 mg dose)

| Condition | Cₘₐₓ (ng/mL) | AUC₀₋₄₈ (ng·h/mL) | t₁/₂ (h) |

| Fasted | 9.4 ± 2.1 | 371 ± 83 | 66.9 ± 15.1 |

| Fed | 15.6 ± 3.4 | 567 ± 118 | 59.5 ± 14.3 |

Signaling Pathways

The inhibition of sEH by EC5026 modulates key signaling pathways involved in inflammation and pain. The primary mechanism involves the potentiation of the cytochrome P450 (CYP) branch of the arachidonic acid cascade.

Inhibition of sEH also impacts the cAMP-PPAR signaling pathway, which is involved in the analgesic effects of sEH inhibitors.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the inhibition of sEH by this compound.

Fluorescence Resonance Energy Transfer (FRET) Displacement Assay

This assay is used to determine the binding affinity (Kᵢ) of inhibitors to sEH. It relies on the displacement of a fluorescently labeled ligand from the enzyme's active site by a competitive inhibitor.

Protocol:

-

Reagent Preparation:

-

Prepare a 10 nM solution of purified recombinant human sEH in 100 mM sodium phosphate buffer (pH 7.4) containing 0.01% gelatin.

-

Prepare a stock solution of the fluorescent reporting ligand (e.g., ACPU).

-

Prepare serial dilutions of this compound in the assay buffer.

-

-

Assay Procedure:

-

In a quartz cuvette, pre-incubate 3 mL of the 10 nM sEH solution with 1 equivalent of the fluorescent reporting ligand at 30°C for 1 hour with stirring.

-

Measure the initial fluorescence at an excitation wavelength of 280 nm and an emission wavelength of 455 nm.

-

Titrate the enzyme-ligand complex with increasing concentrations of this compound.

-

After each addition of the inhibitor, allow the reaction to equilibrate and measure the fluorescence quenching.

-

Continue the titration until no further change in fluorescence is observed.

-

-

Data Analysis:

-

Plot the relative fluorescence intensity against the concentration of this compound.

-

The Kᵢ value can be calculated from the IC₅₀ value obtained from the dose-response curve, using the Cheng-Prusoff equation, taking into account the known Kₑ of the fluorescent ligand.

-

LC-MS/MS-Based sEH Activity Assay

This method directly measures the enzymatic conversion of a natural sEH substrate to its diol product and is considered a gold-standard for determining inhibitor potency.

Protocol:

-

Reagent Preparation:

-

Prepare a solution of recombinant human sEH (e.g., 33.3 pM) in 0.1 M sodium phosphate buffer (pH 7.4) containing 0.1 g/L bovine serum albumin (BSA).

-

Prepare a stock solution of the sEH substrate, 14(15)-epoxyeicosatrienoic acid (14(15)-EpETrE), at a concentration equal to its Kₘ value (5 µM).

-

Prepare serial dilutions of this compound.

-

Prepare an internal standard solution (e.g., 14,15-DHET-d11).

-

-

Enzymatic Reaction:

-

In a 96-well plate, combine the sEH enzyme solution with the various concentrations of this compound or vehicle control.

-

Initiate the reaction by adding the 14(15)-EpETrE substrate.

-

Incubate the reaction at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

-

-

Sample Preparation and Analysis:

-

Terminate the reaction by adding a quenching solution (e.g., acetonitrile) containing the internal standard.

-

Inject the samples directly into an online solid-phase extraction (SPE) liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Separate the substrate (14(15)-EpETrE) and the product (14,15-dihydroxyeicosatrienoic acid, 14,15-DHET) using a reverse-phase column.

-

Detect and quantify the analytes using electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Calculate the amount of 14,15-DHET formed in each reaction.

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.

-

Cell-Based sEH Activity Assay

This assay measures the activity of sEH in intact cells, providing a more physiologically relevant assessment of inhibitor potency.

Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line expressing sEH (e.g., HEK-293 cells transduced with sEH).

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound or vehicle control and incubate.

-

-

Substrate Addition and Incubation:

-

Add a suitable sEH substrate to the cells. This can be an endogenous substrate precursor like arachidonic acid or a fluorogenic substrate like Epoxy Fluor 7.

-

Incubate for a specific period to allow for substrate conversion.

-

-

Detection of Product Formation:

-

For endogenous substrates: Collect the cell media or cell lysate and quantify the formation of the corresponding diol (e.g., 14,15-DHET) using LC-MS/MS or a competitive immunoassay such as a fluorescence polarization (FP) assay.

-

For fluorogenic substrates: Measure the increase in fluorescence directly in the 96-well plate using a fluorescence plate reader (e.g., excitation at 330 nm and emission at 465 nm for the product of Epoxy Fluor 7).

-

-

Data Analysis:

-

Calculate the percentage of sEH inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC₅₀ value.

-

Conclusion

This compound is a highly potent and selective inhibitor of soluble epoxide hydrolase with a well-defined mechanism of action. Its ability to stabilize beneficial epoxy fatty acids makes it a compelling candidate for the treatment of neuropathic pain and other inflammatory conditions. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on sEH inhibitors and related therapeutic areas. The continued investigation of EC5026 in clinical trials will be crucial in determining its full therapeutic potential.

References

(Rac)-EC5026: A Technical Whitepaper on the Discovery and Development of a Novel sEH Inhibitor for Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-EC5026, a potent and orally bioavailable small molecule inhibitor of the soluble epoxide hydrolase (sEH) enzyme, represents a promising first-in-class, non-opioid therapeutic for the management of neuropathic and inflammatory pain. Developed by EicOsis, LLC, EC5026 has demonstrated significant analgesic effects in preclinical models and a favorable safety and pharmacokinetic profile in Phase 1 clinical trials. This document provides an in-depth technical overview of the discovery, mechanism of action, preclinical development, and early clinical evaluation of EC5026, intended for researchers and professionals in the field of drug development.

Introduction

Chronic neuropathic pain is a debilitating condition with a significant unmet medical need. Current therapeutic options are often associated with limited efficacy and undesirable side effects, including the risk of addiction with opioid-based analgesics. The soluble epoxide hydrolase (sEH) has emerged as a compelling therapeutic target for pain and inflammation. This enzyme is responsible for the degradation of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, the levels of these beneficial EETs are increased, offering a novel mechanistic approach to pain management. EC5026 is a potent inhibitor of sEH that has been advanced into clinical development for the treatment of neuropathic pain.

Discovery and Mechanism of Action

EC5026 was developed through a focused drug discovery program aimed at identifying potent and selective inhibitors of sEH. It is a slow-tight binding transition-state mimic that inhibits sEH at picomolar concentrations[1]. The primary mechanism of action of EC5026 is the inhibition of the sEH enzyme, which is a key regulator in the arachidonic acid cascade. Inhibition of sEH prevents the hydrolysis of EETs to their less active dihydroxyeicosatrienoic acids (DHETs), thereby increasing the bioavailability of EETs to exert their analgesic and anti-inflammatory effects[1][2].

Signaling Pathway

The signaling pathway modulated by EC5026 is depicted in the following diagram:

Quantitative Data

In Vitro Potency

EC5026 is a highly potent inhibitor of soluble epoxide hydrolase.

| Compound | Target | Potency | Reference |

| EC5026 | Soluble Epoxide Hydrolase (sEH) | Picomolar concentrations | [1] |

Preclinical Efficacy in Neuropathic Pain Models

EC5026 has demonstrated significant dose-dependent efficacy in rodent models of neuropathic pain.

| Pain Model | Species | Dosing Route | Effective Dose Range | Key Findings | Reference |

| Chronic Constriction Injury (CCI) | Rat | Oral gavage | 3 mg/kg | Superior to pregabalin at 10-20 fold lower doses. | [1] |

| Oxaliplatin-induced CIPN | Rat | Oral gavage | 0.3 - 3 mg/kg | Significant increase in paw withdrawal thresholds. | |

| Paclitaxel-induced CIPN | Rat | Oral gavage | 1 - 3 mg/kg | Dose-dependent improvement in paw withdrawal thresholds. | |

| Vincristine-induced CIPN | Rat | Oral gavage | 1 - 3 mg/kg | Significant and long-lasting analgesic effect. |

Phase 1a Single Ascending Dose (SAD) Pharmacokinetics in Healthy Volunteers

A Phase 1a clinical trial evaluated the safety and pharmacokinetics of single oral doses of EC5026 in healthy volunteers.

| Dose | N | Cmax (ng/mL) | Tmax (hr) | AUC (nghr/mL) | t1/2 (hr) |

| 0.5 mg | 6 | BQL | - | BQL | - |

| 2 mg | 6 | BQL | - | BQL* | - |

| 8 mg | 6 | 21.7 | 1.25 | 741 | 41.8 |

| 16 mg | 6 | 45.2 | 1.25 | 1630 | 50.1 |

| 24 mg | 6 | 68.1 | 1.25 | 2580 | 59.1 |

*BQL = Below Quantifiable Limit Data adapted from publicly available information.

Food Effect Study in Healthy Volunteers

The effect of food on the pharmacokinetics of an 8 mg oral dose of EC5026 was assessed.

| Parameter | Fed State | Fasted State | % Change |

| Cmax | Higher | Lower | +66% |

| AUC | Higher | Lower | +53% |

| t1/2 | 59.5 hr | 66.9 hr | -11% |

Data adapted from publicly available information.

Experimental Protocols

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

A fluorescence-based assay is commonly used to determine the inhibitory activity of compounds against sEH.

Methodology:

-

Recombinant human sEH is incubated with varying concentrations of the test compound (e.g., EC5026) in a buffer solution.

-

A non-fluorescent substrate is added to initiate the enzymatic reaction.

-

The sEH-catalyzed hydrolysis of the substrate produces a fluorescent product.

-

The increase in fluorescence is monitored over time using a plate reader.

-

The rate of reaction is calculated, and the concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used preclinical model to induce neuropathic pain.

Methodology:

-

Under anesthesia, the sciatic nerve of a rat is exposed.

-

Four loose ligatures are placed around the nerve.

-

The incision is closed, and the animal is allowed to recover.

-

This procedure induces a chronic nerve compression, leading to the development of neuropathic pain behaviors.

Assessment of Mechanical Allodynia (von Frey Test)

Mechanical allodynia, a hallmark of neuropathic pain, is assessed using the von Frey test.

Methodology:

-

The animal is placed in a chamber with a wire mesh floor.

-

Calibrated von Frey filaments, which apply a specific force, are applied to the plantar surface of the hind paw.

-

The filament is applied with increasing force until a paw withdrawal response is elicited.

-

The force at which the paw is withdrawn is recorded as the paw withdrawal threshold (PWT). An increase in PWT indicates an analgesic effect.

Bioanalytical Method for EC5026 in Plasma

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of EC5026 in rat plasma.

Methodology:

-

Sample Preparation: Protein precipitation is used to extract EC5026 from plasma samples.

-

Chromatography: The extracted sample is injected into a liquid chromatograph for separation.

-

Mass Spectrometry: The separated analyte is detected and quantified using a tandem mass spectrometer.

-

Validation: The method is validated for its accuracy, precision, linearity, and sensitivity according to regulatory guidelines.

Conclusion

EC5026 is a promising, first-in-class, non-opioid analgesic candidate with a novel mechanism of action targeting soluble epoxide hydrolase. It has demonstrated potent in vitro activity and significant efficacy in preclinical models of neuropathic pain. Early clinical data from Phase 1 studies in healthy volunteers have shown that EC5026 is well-tolerated and possesses a pharmacokinetic profile supportive of once-daily dosing. The continued development of EC5026 holds the potential to provide a much-needed, safe, and effective treatment option for patients suffering from chronic neuropathic pain.

References

Therapeutic Potential of EC5026: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

EC5026 is a first-in-class, orally bioavailable, and highly potent small molecule inhibitor of soluble epoxide hydrolase (sEH).[1][2][3] By preventing the degradation of endogenous anti-inflammatory and analgesic epoxy fatty acids (EpFAs), EC5026 represents a novel, non-opioid therapeutic strategy for the management of chronic pain, particularly neuropathic and inflammatory pain.[1][4] Preclinical studies have demonstrated significant efficacy in rodent models of neuropathic pain, and Phase 1 clinical trials in healthy volunteers have established a favorable safety and pharmacokinetic profile, supporting its advancement into patient populations. This document provides a comprehensive technical overview of EC5026, including its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation.

Introduction

Chronic pain is a significant global health issue, and there is a pressing need for novel analgesics that are effective and devoid of the adverse effects and addiction potential associated with opioids. EC5026 is a promising therapeutic candidate that targets the sEH enzyme, a key regulator of lipid signaling pathways involved in inflammation and pain. Inhibition of sEH by EC5026 leads to the stabilization and accumulation of EpFAs, which have demonstrated potent analgesic and anti-inflammatory effects. This whitepaper will delve into the technical details of EC5026, providing a resource for researchers and drug developers interested in this innovative therapeutic approach.

Mechanism of Action

EC5026 is a potent inhibitor of soluble epoxide hydrolase, acting at picomolar concentrations. The primary mechanism of action of EC5026 is the inhibition of the sEH enzyme, which is responsible for the hydrolysis of endogenous EpFAs into their less active diol metabolites. By inhibiting sEH, EC5026 effectively increases the bioavailability of EpFAs, thereby potentiating their natural analgesic and anti-inflammatory effects.

Quantitative Data

In Vitro Potency

EC5026 is a highly potent inhibitor of human soluble epoxide hydrolase.

| Parameter | Value | Species |

| IC50 | < 0.05 nM | Human |

Table 1: In Vitro Potency of EC5026 against soluble epoxide hydrolase.

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical species have demonstrated good oral bioavailability.

| Species | Bioavailability (%) |

| Rat | 96 |

| Dog | ~60-75 |

Table 2: Oral Bioavailability of EC5026 in Preclinical Models.

Phase 1a Clinical Pharmacokinetics (Single Ascending Dose)

A Phase 1a single-ascending dose (SAD) study was conducted in healthy volunteers with oral doses ranging from 0.5 to 24 mg.

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | T1/2 (hr) |

| 0.5 mg | N/A | N/A | N/A | N/A |

| 2 mg | N/A | N/A | N/A | N/A |

| 8 mg | Data not available | Data not available | Data not available | 41.8 - 59.1 |

| 24 mg | Data not available | Data not available | Data not available | 41.8 - 59.1 |

Table 3: Summary of Pharmacokinetic Parameters of EC5026 in the Phase 1a SAD Study. A linear, near-dose-proportional increase in exposure was observed. Plasma exposure was below or near the lower limit of quantification after 0.5–2 mg doses.

Phase 1a Food-Effect Study

The effect of food on the pharmacokinetics of an 8 mg oral dose of EC5026 was evaluated in healthy volunteers.

| Parameter | Fed State | Fasted State | % Change |

| Cmax | Increased | Baseline | +66% |

| AUC0-48 | Increased | Baseline | +53% |

| T1/2 | ~59.5 hr | ~66.9 hr | Minimal |

Table 4: Effect of Food on the Pharmacokinetics of EC5026.

Experimental Protocols

sEH Inhibition Assay (General Protocol)

A Förster resonance energy transfer (FRET)-based competitive displacement assay is a common method to determine the in vitro potency of sEH inhibitors.

Methodology:

-

Enzyme-Ligand Complex Formation: Recombinant human sEH is pre-incubated with a fluorescent reporting ligand.

-

Competitive Displacement: The enzyme-ligand complex is then titrated with varying concentrations of the test inhibitor (EC5026).

-

Fluorescence Measurement: The displacement of the reporting ligand by the inhibitor results in a change in FRET signal, which is measured using a fluorometer.

-

Data Analysis: The inhibition constant (Ki) is calculated by plotting the relative fluorescence intensity against the inhibitor concentration.

Neuropathic Pain Model (General Protocol)

The von Frey test is a widely used method to assess mechanical allodynia in rodent models of neuropathic pain.

Methodology:

-

Animal Model: A neuropathic pain model is induced in rodents, for example, through chronic constriction injury (CCI) of the sciatic nerve.

-

Acclimatization: Animals are acclimated to the testing environment, which typically consists of a mesh floor enclosure.

-

Stimulation: Calibrated von Frey filaments of varying stiffness are applied to the plantar surface of the hind paw.

-

Response Assessment: The paw withdrawal threshold is determined using a method such as the "up-down" method, which calculates the 50% withdrawal threshold.

-

Drug Administration: EC5026 or vehicle is administered to the animals.

-

Post-Dose Assessment: The von Frey test is repeated at various time points after drug administration to evaluate the analgesic effect.

Clinical Development

EC5026 has successfully completed Phase 1a single ascending dose and food-effect studies in healthy volunteers. A Phase 1b multiple ascending dose study has also been completed. A clinical trial is planned to evaluate the safety and efficacy of EC5026 in patients with neuropathic pain due to spinal cord injury (NCT06438471).

Conclusion

EC5026 is a promising, first-in-class sEH inhibitor with a novel mechanism of action for the treatment of chronic pain. Its high potency, favorable preclinical efficacy, and encouraging Phase 1 safety and pharmacokinetic data warrant further clinical investigation. As a non-opioid analgesic, EC5026 has the potential to address a significant unmet medical need and provide a safer and more effective treatment option for patients suffering from debilitating pain conditions.

References

(Rac)-EC5026 for Neuropathic Pain Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-EC5026 is a potent, orally active, and selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme, currently under investigation as a first-in-class, non-opioid analgesic for neuropathic pain. By inhibiting sEH, this compound prevents the degradation of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs). This mechanism of action offers a novel therapeutic approach to managing chronic pain states, including those resistant to current treatments. Preclinical studies have demonstrated the efficacy of this compound in various models of neuropathic pain, and Phase 1 clinical trials have indicated a favorable safety and pharmacokinetic profile in healthy volunteers. This guide provides a comprehensive overview of the technical details surrounding this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols relevant to its study.

Introduction

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Current treatment options are often associated with limited efficacy and undesirable side effects. This compound emerges as a promising therapeutic candidate by targeting the soluble epoxide hydrolase (sEH), a key enzyme in the arachidonic acid cascade.[1] Inhibition of sEH leads to the stabilization of epoxyeicosatrienoic acids (EETs), which possess potent anti-inflammatory, analgesic, and neuroprotective properties.[2] This novel mechanism of action positions this compound as a potential non-addictive alternative to opioids for the management of chronic and neuropathic pain.[3]

Mechanism of Action

This compound is a potent piperidine inhibitor of soluble epoxide hydrolase (sEH).[4] The primary mechanism of action involves the inhibition of sEH, which is responsible for the hydrolysis of EETs into their less active diol metabolites, dihydroxyeicosatrienoic acids (DHETs). By blocking this degradation pathway, this compound effectively increases the bioavailability of EETs, thereby enhancing their analgesic and anti-inflammatory effects. The therapeutic effects are also attributed to the reduction of endoplasmic reticulum (ER) stress and mitochondrial dysfunction.[5]

Figure 1: Mechanism of action of this compound.

Quantitative Data

In Vitro Potency

| Compound | Parameter | Value | Species | Reference |

| This compound | Kᵢ | 0.06 nM | Not Specified |

Preclinical Pharmacokinetics

| Species | Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | Bioavailability (%) | Reference |

| Rat | Oral (PEG 300) | Not Specified | Not Specified | 2-3 | 96 | |

| Dog | Oral (PEG 400) | Not Specified | Not Specified | 2-3 | 59-75 |

Clinical Pharmacokinetics (Phase 1a, Single Ascending Dose)

Healthy Volunteers

| Dose (mg) | Cₘₐₓ (ng/mL) | AUC₀₋₄₈ (ng·h/mL) | T½ (h) | Reference |

| 0.5 | Near LLOQ | Near LLOQ | - | |

| 2 | Near LLOQ | Near LLOQ | - | |

| 8 | - | - | 41.8 - 59.1 | |

| 16 | - | - | 41.8 - 59.1 | |

| 24 | - | - | 41.8 - 59.1 |

-

Food Effect (8 mg dose): Cₘₐₓ and AUC₀₋₄₈ increased by 66% and 53%, respectively, in the fed state. The half-life was not significantly changed.

Preclinical Efficacy in Neuropathic Pain Models

| Model | Species | Treatment | Dose (mg/kg) | Outcome | Reference |

| Chronic Constriction Injury (CCI) | Rat | This compound | 3 | Superior to pregabalin (30 mg/kg) in reducing mechanical allodynia | |

| Oxaliplatin-induced CIPN | Rat | This compound | 0.3 - 3 | Significant increase in paw withdrawal thresholds | |

| Paclitaxel-induced CIPN | Rat | This compound | 1 - 3 | Dose-dependent improvement in paw withdrawal thresholds | |

| Vincristine-induced CIPN | Rat | This compound | 1 - 3 | Significant increase in paw withdrawal thresholds | |

| Docetaxel-induced CIPN | Rat | This compound | 1 (in drinking water) | Increased mechanical withdrawal thresholds and latencies on cold plate |

Experimental Protocols

Soluble Epoxide Hydrolase (sEH) Inhibitor Screening Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methods.

Figure 2: Workflow for sEH inhibitor screening assay.

Materials:

-

96-well clear or white flat-bottom plate

-

Multi-well spectrophotometer/fluorometer

-

sEH Assay Buffer

-

Recombinant human sEH enzyme

-

sEH Substrate (e.g., PHOME)

-

Test compounds (dissolved in an appropriate solvent like DMSO)

-

Positive inhibitor control (e.g., N-Cyclohexyl-Nʹ-dodecylurea - NCND)

Procedure:

-

Reagent Preparation:

-

Warm sEH Assay Buffer to room temperature.

-

Reconstitute the lyophilized sEH enzyme in sEH Assay Buffer. Keep on ice.

-

Prepare a stock solution of the sEH substrate. Protect from light.

-

Prepare serial dilutions of test compounds and the positive control.

-

-

Assay Plate Setup:

-

Add test compounds to respective wells.

-

Add solvent control (vehicle) to control wells.

-

Add the positive inhibitor control to its designated wells.

-

Add sEH Assay Buffer to all wells to equalize the volume.

-

-

Enzyme Addition:

-

Add the reconstituted sEH enzyme to all wells except the background control wells.

-

-

Incubation:

-

Incubate the plate at room temperature for 10 minutes.

-

-

Substrate Addition & Measurement:

-

Initiate the reaction by adding the sEH substrate to all wells.

-

Immediately measure the fluorescence kinetically (e.g., every 30 seconds for 15-30 minutes) or as an endpoint reading after a fixed incubation time (e.g., 30 minutes) at an excitation wavelength of ~362 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) or the final fluorescence intensity.

-

Determine the percent inhibition for each test compound concentration relative to the solvent control.

-

Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the compound concentration.

-

Chemotherapy-Induced Peripheral Neuropathy (CIPN) Models in Rats

General Considerations:

-

Animals: Adult male Sprague-Dawley rats are commonly used.

-

Housing: House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

-

Acclimation: Allow animals to acclimate to the facility and handling for at least one week before the start of the experiment.

-

Baseline Measurements: Obtain baseline behavioral measurements before the administration of any chemotherapeutic agent.

4.2.1. Oxaliplatin-Induced Neuropathy

-

Induction: Administer oxaliplatin at a dose of 6 mg/kg via a single intraperitoneal (i.p.) injection.

-

Neuropathy Development: Mechanical and cold allodynia typically develop within a few days and can persist for several weeks.

-

Behavioral Testing: Assess mechanical allodynia using the von Frey test and cold allodynia using the acetone test at regular intervals post-injection.

4.2.2. Paclitaxel-Induced Neuropathy

-

Induction: Administer paclitaxel at a dose of 2 mg/kg (i.p.) on four alternate days (days 0, 2, 4, and 6).

-

Neuropathy Development: A delayed onset of mechanical and cold hypersensitivity is typically observed, peaking around day 28 and lasting for several months.

-

Behavioral Testing: Monitor mechanical and cold sensitivity using the von Frey and acetone tests, respectively.

4.2.3. Vincristine-Induced Neuropathy

-

Induction: Administer vincristine at a dose of 100 µg/kg (i.p.) daily for 8 consecutive days.

-

Neuropathy Development: Mechanical hyperalgesia typically develops during the second week of administration and can persist for more than a week after the final injection.

-

Behavioral Testing: Assess mechanical sensitivity using the von Frey test.

Von Frey Test for Mechanical Allodynia

This protocol is a standard method for assessing mechanical sensitivity in rodents.

Figure 3: Workflow for the von Frey test.

Materials:

-

Set of calibrated von Frey filaments

-

Elevated mesh platform with individual animal enclosures

Procedure:

-

Acclimation: Place the animals in the testing enclosures on the mesh platform and allow them to acclimate for at least 30 minutes before testing.

-

Filament Application:

-

Starting with a mid-range filament, apply it to the plantar surface of the hind paw with enough force to cause the filament to bend.

-

Hold the filament in place for 2-5 seconds.

-

-

Response Assessment: A positive response is defined as a brisk withdrawal, flinching, or licking of the paw upon filament application.

-

Up-Down Method:

-

If a positive response is observed, the next lower force filament is used.

-

If no response is observed, the next higher force filament is used.

-

Continue this pattern until a series of responses around the 50% withdrawal threshold is obtained.

-

-

Threshold Calculation: The 50% paw withdrawal threshold is calculated using the formula described by Dixon.

LC-MS/MS Analysis of EETs and DHETs

This protocol provides a general workflow for the quantification of EETs and DHETs in biological samples.

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

C18 reverse-phase column

-

Solid-phase extraction (SPE) cartridges

-

Internal standards (deuterated EETs and DHETs)

-

Organic solvents (e.g., methanol, acetonitrile, ethyl acetate)

Procedure:

-

Sample Preparation:

-

Spike the biological sample (e.g., plasma, tissue homogenate) with a known amount of the internal standards.

-

Perform lipid extraction, for example, using a modified Bligh and Dyer method.

-

To measure total EETs and DHETs (free and esterified), perform saponification to hydrolyze the lipids.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with appropriate solvents.

-

Load the extracted sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analytes of interest with an appropriate solvent.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried eluate in the mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate the analytes using a C18 column with a suitable gradient of mobile phases.

-

Detect and quantify the EETs and DHETs using tandem mass spectrometry in selected reaction monitoring (SRM) mode.

-

-

Data Analysis:

-

Construct calibration curves using known concentrations of analytical standards.

-

Determine the concentration of each analyte in the sample by comparing its peak area to that of the corresponding internal standard and the calibration curve.

-

Conclusion

This compound represents a promising, novel therapeutic agent for the treatment of neuropathic pain. Its unique mechanism of action, targeting the soluble epoxide hydrolase to enhance the effects of endogenous analgesic and anti-inflammatory lipids, sets it apart from existing therapies. The comprehensive data presented in this guide, from in vitro potency and preclinical efficacy to clinical pharmacokinetics, underscores the potential of this compound. The detailed experimental protocols provided herein will serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic utility of this compound and advance its development for the benefit of patients suffering from neuropathic pain.

References

- 1. Frontiers | Soluble epoxide hydrolase inhibition alleviates chemotherapy induced neuropathic pain [frontiersin.org]

- 2. Nociceptor Hyper-Responsiveness during Vincristine-Induced Painful Peripheral Neuropathy in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

(Rac)-EC5026 in Parkinson's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor and non-motor symptoms. Current therapies primarily focus on symptomatic relief by replenishing dopamine levels. (Rac)-EC5026 is an investigational, orally bioavailable small molecule that acts as a potent and selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme. This novel mechanism of action presents a promising disease-modifying strategy for Parkinson's disease by targeting neuroinflammation, a key process implicated in its pathogenesis. This technical guide provides a comprehensive overview of the preclinical evaluation of sEH inhibitors, using representative data from studies in established Parkinson's disease models, and outlines the therapeutic rationale for the clinical development of this compound.

Mechanism of Action: Soluble Epoxide Hydrolase Inhibition

This compound exerts its therapeutic effects by inhibiting the soluble epoxide hydrolase (sEH) enzyme. sEH is responsible for the degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound increases the bioavailability of EETs, which have demonstrated potent neuroprotective and anti-inflammatory properties. The elevation of EETs is hypothesized to activate pro-survival signaling pathways, such as the Akt pathway, thereby protecting dopaminergic neurons from degeneration.

Signaling Pathway of sEH Inhibition

Caption: Signaling cascade initiated by this compound.

Preclinical Efficacy in Parkinson's Disease Models

While specific preclinical data for this compound in Parkinson's disease models are not extensively published, studies on other potent sEH inhibitors in similar models provide a strong rationale for its development. The following data are representative of the expected therapeutic effects of sEH inhibition in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease.

Quantitative Data Summary

Table 1: Effect of sEH Inhibitor on Motor Function in MPTP-Induced Mice

| Treatment Group | N | Rotarod Performance (Latency to Fall, seconds) |

| Vehicle + Saline | 10 | 185 ± 15 |

| Vehicle + MPTP | 10 | 75 ± 10 |

| sEH Inhibitor + MPTP | 10 | 140 ± 12# |

| p < 0.01 compared to Vehicle + Saline; #p < 0.05 compared to Vehicle + MPTP. Data are presented as mean ± SEM. |

Table 2: Neuroprotective Effects of sEH Inhibitor on Dopaminergic Neurons in MPTP-Induced Mice

| Treatment Group | N | Tyrosine Hydroxylase (TH)-Positive Neurons in Substantia Nigra (cells/section) | Striatal Dopamine Levels (ng/mg tissue) |

| Vehicle + Saline | 8 | 5500 ± 300 | 15.2 ± 1.5 |

| Vehicle + MPTP | 8 | 2300 ± 250 | 4.8 ± 0.7 |

| sEH Inhibitor + MPTP | 8 | 4100 ± 280# | 10.5 ± 1.1# |

| *p < 0.01 compared to Vehicle + Saline; #p < 0.05 compared to Vehicle + MPTP. Data are presented as mean ± SEM. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of sEH inhibitors in rodent models of Parkinson's disease.

MPTP-Induced Mouse Model of Parkinson's Disease

This protocol describes the induction of parkinsonism in mice using the neurotoxin MPTP.

-

Animals: Male C57BL/6 mice, 8-10 weeks old, are used.

-

MPTP Preparation: MPTP hydrochloride is dissolved in sterile saline to a final concentration of 2 mg/mL.

-

Administration: Mice receive four intraperitoneal (i.p.) injections of MPTP (20 mg/kg) at 2-hour intervals. Control animals receive saline injections.

-

Post-Injection Monitoring: Animals are monitored for signs of toxicity and motor deficits. Behavioral testing is typically performed 7 days after the last MPTP injection.

6-Hydroxydopamine (6-OHDA)-Induced Rat Model of Parkinson's Disease

This protocol details the creation of a unilateral lesion of the nigrostriatal pathway in rats.

-

Animals: Adult male Sprague-Dawley rats (250-300g) are used.

-

6-OHDA Preparation: 6-OHDA is dissolved in saline containing 0.02% ascorbic acid to prevent oxidation.

-

Stereotaxic Surgery: Rats are anesthetized and placed in a stereotaxic frame. A single unilateral injection of 6-OHDA (8 µg in 4 µL) is made into the medial forebrain bundle.

-

Post-Operative Care: Animals receive post-operative analgesia and are monitored for recovery. Behavioral and histological assessments are conducted 2-4 weeks post-lesion.

Behavioral Assessments

Rotarod Test:

-

Apparatus: An accelerating rotarod apparatus is used.

-

Training: Mice are trained for 3 consecutive days to stay on the rotating rod.

-

Testing: On the test day, the rod accelerates from 4 to 40 rpm over 5 minutes. The latency to fall is recorded for three trials, and the average is calculated.

Cylinder Test:

-

Apparatus: A transparent glass cylinder is used.

-

Procedure: The rat is placed in the cylinder, and forelimb use for wall exploration is recorded for 5 minutes.

-

Analysis: The number of contralateral and ipsilateral forelimb touches is counted to assess motor asymmetry.

Immunohistochemistry for Tyrosine Hydroxylase (TH)

-

Tissue Preparation: Brains are perfused, post-fixed, and sectioned.

-

Staining: Sections are incubated with a primary antibody against TH, followed by a biotinylated secondary antibody and visualization using an avidin-biotin complex method.

-

Quantification: The number of TH-positive neurons in the substantia nigra is counted using stereological methods.

High-Performance Liquid Chromatography (HPLC) for Dopamine

-

Sample Preparation: Striatal tissue is dissected and homogenized.

-

Analysis: Dopamine and its metabolites are separated by reverse-phase HPLC with electrochemical detection.

-

Quantification: The concentration of dopamine is normalized to the total protein content of the tissue sample.

Experimental Workflow

Caption: Preclinical evaluation workflow for this compound.

Conclusion and Future Directions

The preclinical data from studies on sEH inhibitors in established Parkinson's disease models provide a strong scientific rationale for the clinical investigation of this compound. By targeting the underlying neuroinflammatory processes, this compound represents a novel, potentially disease-modifying therapeutic approach. The ongoing clinical trials will be crucial in determining the safety, tolerability, and efficacy of this compound in patients with Parkinson's disease. Future preclinical studies should aim to further elucidate the downstream signaling pathways modulated by sEH inhibition and explore the potential of this compound in combination with existing symptomatic therapies.

Preclinical Profile of (Rac)-EC5026: A Novel Analgesic Agent

(Rac)-EC5026 is an investigational, orally active small molecule being developed as a non-opioid analgesic for the treatment of neuropathic and inflammatory pain.[1][2] It is a potent and highly selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme.[2][3] Preclinical studies have demonstrated its efficacy in a variety of pain models, suggesting a promising therapeutic potential with a favorable safety profile, notably lacking the adverse effects associated with opioid analgesics.[4]

Mechanism of Action

This compound exerts its analgesic and anti-inflammatory effects by targeting a key enzyme in the arachidonic acid cascade. It is a slow-tight binding, transition-state mimic that inhibits the soluble epoxide hydrolase (sEH) at picomolar concentrations. The sEH enzyme is responsible for the degradation of endogenous lipid mediators known as epoxyeicosatrienoic acids (EETs), which are epoxides of polyunsaturated fatty acids (EpFAs). These EETs possess potent anti-inflammatory, analgesic, and vasodilatory properties.

By inhibiting sEH, this compound prevents the breakdown of EETs, thereby increasing their local concentrations and prolonging their beneficial effects. This mechanism of action is distinct from those of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids. Furthermore, the stabilization of EpFAs by sEH inhibition has been shown to shift the cellular response to endoplasmic reticulum (ER) stress away from inflammation and towards cell survival and homeostasis.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

| Parameter | Species | Value | Reference |

| sEH Inhibition | Human | IC50 < 0.05 nM | |

| - | Picomolar binding |

| Parameter | Species | Route | Value | Reference |

| Oral Bioavailability | Rat | Oral | 96% | |

| Dog | Oral | 59-75% | ||

| Time to Peak Plasma Concentration (Tmax) | Rat | Oral | 2-3 hours | |

| Dog | Oral | 2-3 hours | ||

| Excretion (168h post-dose) | Rat | Oral | 96.5% (urine & feces) |

| Study Type | Species | Key Findings | Reference |

| Chronic Constriction Injury (Neuropathic Pain) | Rat | Superior to pregabalin at 10-20 fold lower doses. An effective oral dose was 3 mg/kg. | |

| Chemotherapy-Induced Peripheral Neuropathy (CIPN) | Rat | Dose-dependently relieved docetaxel-induced painful neuropathy. Chronic administration (1 mg/kg/day in drinking water) blocked tactile allodynia and cold sensitivity. | |

| Morphine Withdrawal | Rat | An oral dose of 3 mg/kg relieved opioid withdrawal pain. | |

| Naturally Occurring Pain | Dog, Horse | Efficacious in treating osteoarthritic pain (dogs) and laminitis (horses). |

| Parameter | System | Result | Reference |

| Cytochrome P450 (CYP) Inhibition | Human In Vitro | No significant inhibition of CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP3A4 at the limit of solubility. | |

| Transporter Inhibition | Human In Vitro | Inhibited BCRP (IC50 = 1.4 µM), OATP1B3 (IC50 = 5.8 µM), and OAT3 (IC50 = 9.1 µM). | |

| Transporter Substrate | Human In Vitro | Likely a substrate of P-glycoprotein (P-gp) and BCRP. | |

| In Vitro Metabolism | Multi-species Hepatocytes | Formation of seven putative metabolites, primarily through CYP450-mediated pathways. |

| Study Type | Species | NOAEL (No Observed Adverse Effect Level) | Reference |

| 28-Day Repeat-Dose GLP Toxicity | Rat | 5 mg/kg/day (oral) |

Experimental Protocols

In Vivo Efficacy Models

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

-

Species: Male Sprague-Dawley rats.

-

Induction: The sciatic nerve of one hind limb is loosely ligated with chromic gut sutures to induce a chronic nerve compression injury, leading to neuropathic pain symptoms.

-

Treatment: this compound is administered orally.

-

Assessment: Mechanical allodynia (pain response to a non-painful stimulus) is measured using von Frey filaments. The force required to elicit a paw withdrawal response is recorded. Efficacy is often quantified as the area under the curve (AUC) of the pain response over a specified time period (e.g., 6 hours) post-dosing.

Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model

-

Species: Male Sprague-Dawley rats.

-

Induction: The chemotherapeutic agent, such as docetaxel (e.g., 10 mg/kg, intraperitoneally, once weekly for three weeks), is administered to induce peripheral neuropathy.

-

Treatment: this compound can be administered acutely via oral gavage or chronically, for example, in the drinking water (e.g., 1 mg/kg/day).

-

Assessment: Nociceptive behaviors are evaluated using tests such as the von Frey assay for mechanical allodynia and the cold plate test for cold sensitivity.

Morphine Withdrawal Model

-

Species: Male Sprague-Dawley rats.

-

Induction: Rats are made dependent on morphine through repeated subcutaneous injections (e.g., 10 mg/kg, twice daily for 10 days).

-

Treatment: Following the cessation of morphine administration, this compound is given orally during the withdrawal period (e.g., 18 hours after the last morphine dose).

-

Assessment: Painful withdrawal symptoms, including mechanical hyperalgesia, are measured using the von Frey assay.

In Vitro Assays

sEH Enzymatic Assay

-

Objective: To determine the inhibitory potency (IC50) of this compound against the sEH enzyme.

-

Methodology: A typical assay involves incubating the recombinant sEH enzyme with a fluorescent substrate. The enzyme hydrolyzes the substrate, leading to an increase in fluorescence. The ability of this compound to inhibit this reaction is measured by a reduction in the fluorescence signal. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

Cytochrome P450 (CYP) Inhibition and Transporter Interaction Assays

-

Objective: To assess the potential for drug-drug interactions.

-

Methodology: These assays are typically conducted using human liver microsomes or recombinant human CYP enzymes and specific substrates. The effect of this compound on the metabolism of these substrates is measured. For transporter studies, cell lines overexpressing specific drug transporters (e.g., P-gp, BCRP) are used to determine if this compound is a substrate or inhibitor of these transporters.

Visualizations

References

- 1. Human Health - EicOsis [eicosis.com]

- 2. Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EicOsis Initiates Phase 1b Clinical Trial of EC5026 [prnewswire.com]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: In Vitro Assay Protocol for (Rac)-EC5026, a Potent Soluble Epoxide Hydrolase (sEH) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-EC5026 is a first-in-class, orally active, and highly selective small molecule inhibitor of soluble epoxide hydrolase (sEH).[1] The sEH enzyme is a key component of the arachidonic acid cascade, where it metabolizes and deactivates endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs).[2][3] By inhibiting sEH, this compound stabilizes and increases the levels of EETs, thereby enhancing the body's natural mechanisms for resolving inflammation and pain.[4] This non-opioid mechanism of action makes this compound a promising therapeutic candidate for chronic neuropathic pain and other inflammatory conditions.[3] Preclinical and early clinical studies have demonstrated a favorable safety and pharmacokinetic profile.

These application notes provide a detailed protocol for determining the in vitro potency of this compound by measuring its half-maximal inhibitory concentration (IC₅₀) against recombinant human sEH.

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

Principle of the Assay

The in vitro potency of this compound is determined using a fluorescence-based enzymatic assay. The assay measures the activity of recombinant human soluble epoxide hydrolase (sEH). The enzyme hydrolyzes a non-fluorescent substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which then undergoes intramolecular cyclization under basic conditions. This process releases a highly fluorescent product, 6-methoxy-2-naphthaldehyde (6M2N). The rate of fluorescence increase is directly proportional to the sEH enzyme activity. By measuring the reduction in this rate in the presence of varying concentrations of this compound, the IC₅₀ value can be accurately determined.

Quantitative Data Summary

The following table summarizes the known inhibitory characteristics of this compound. The purpose of the described protocol is to experimentally verify such values.

| Compound | Target | Potency | Comments |

| This compound | Soluble Epoxide Hydrolase (sEH) | Picomolar (pM) concentrations | Acts as a slow-tight binding transition-state mimic inhibitor. |

Experimental Protocol

Materials and Reagents

-

This compound: Stock solution in 100% DMSO.

-

Recombinant Human sEH: Purified enzyme, stored at -80°C.

-

sEH Substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) stock solution in 100% DMSO.

-

Assay Buffer: 100 mM Sodium Phosphate, pH 7.4, containing 0.1 mg/mL Bovine Serum Albumin (BSA).

-

Positive Control Inhibitor: A known sEH inhibitor (e.g., AUDA) in 100% DMSO.

-

DMSO: ACS grade or higher.

-

Plate: Solid black, flat-bottom 96-well assay plate.

-

Instrumentation: Fluorescence plate reader capable of excitation at ~330 nm and emission at ~465 nm.

Experimental Workflow

Caption: Workflow for the sEH in vitro inhibition assay.

Step-by-Step Procedure

a. Preparation of Reagents:

-

Assay Buffer (1X): Prepare fresh 100 mM Sodium Phosphate buffer (pH 7.4) and dissolve BSA to a final concentration of 0.1 mg/mL.

-

This compound Dilution Series: Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution series). The final concentration in the assay will be further diluted, so account for this in the dilution scheme. Prepare dilutions for the positive control inhibitor in the same manner.

-

Enzyme Working Solution: Thaw the recombinant human sEH on ice. Dilute the enzyme stock in 1X Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.

-

Substrate Working Solution: Dilute the PHOME stock solution in 1X Assay Buffer. A typical final concentration is 5-10 µM. Protect the solution from light.

b. Assay Plate Setup:

-

Add Inhibitor: To the wells of a 96-well black plate, add 1 µL of the this compound serial dilutions.

-

Test Wells: 1 µL of each this compound dilution.

-

100% Activity Control (Vehicle): 1 µL of DMSO.

-

0% Activity Control (Background): 1 µL of DMSO.

-

Positive Control: 1 µL of the positive control inhibitor dilution series.

-

-

Add Enzyme: Add 100 µL of the Enzyme Working Solution to all wells except the "0% Activity Control (Background)" wells. To the background wells, add 100 µL of 1X Assay Buffer without the enzyme.

-

Pre-incubation: Cover the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

c. Reaction and Measurement:

-

Initiate Reaction: Add 100 µL of the Substrate Working Solution to all wells. Mix gently by pipetting or using a plate shaker on a low setting.

-

Incubation and Reading: Immediately place the plate in the fluorescence reader.

-

Kinetic Reading (Recommended): Read fluorescence every minute for 30 minutes at an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.

-

Endpoint Reading: If a kinetic read is not possible, incubate the plate for 30 minutes at room temperature, protected from light. After incubation, read the final fluorescence value.

-

Data Analysis

-

Calculate Reaction Rate: For kinetic data, determine the rate of reaction (slope) for each well from the linear portion of the fluorescence vs. time plot (RFU/min). For endpoint data, use the final fluorescence reading after subtracting the initial reading (if available) or the background control.

-

Calculate Percent Inhibition: Use the following formula to calculate the percentage of sEH inhibition for each concentration of this compound:

% Inhibition = 100 * [1 - (Rate_inhibitor - Rate_background) / (Rate_vehicle - Rate_background)]

-

Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, Origin). The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for (Rac)-EC5026 in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

(Rac)-EC5026 , a potent and selective inhibitor of soluble epoxide hydrolase (sEH), has demonstrated significant promise in preclinical animal models as a non-opioid analgesic for neuropathic and inflammatory pain.[1][2][3][4] This document provides a comprehensive overview of recommended dosages, experimental protocols, and the underlying mechanism of action to guide researchers in designing in vivo studies.

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the soluble epoxide hydrolase (sEH) enzyme.[5] sEH is responsible for the degradation of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, this compound increases the bioavailability of EETs, thereby enhancing the body's natural pain-relieving and anti-inflammatory responses.

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical animal studies.

Table 1: Efficacious Dosages in Rat Models of Neuropathic Pain

| Animal Model | Dosage Range (Oral) | Key Findings |

| Chronic Constriction Injury (CCI) | 0.3 - 3 mg/kg | Dose-dependent increase in mechanical withdrawal thresholds. |

| Chemotherapy-Induced Peripheral Neuropathy (CIPN) | 0.3 - 3 mg/kg | Significant analgesia in oxaliplatin, paclitaxel, and vincristine models. |

| Morphine Withdrawal | 3 mg/kg | Blocked withdrawal-associated pain. |

Table 2: Pharmacokinetic Parameters of EC5026 in Animals

| Species | Administration Route | Bioavailability | Tmax |

| Rat | Oral (in PEG 300) | 96% | 2 - 3 hours |

| Dog | Oral (in 100% PEG 400) | 59% - 75% | 2 - 3 hours |

Table 3: Toxicological Data in Rats

| Study Type | Dosage | Observation |

| 28-Day GLP Repeat-Dose | 5 mg/kg/day (Oral) | No Observed Adverse Effect Level (NOAEL). |

Experimental Protocols

Formulation of this compound for Oral Administration